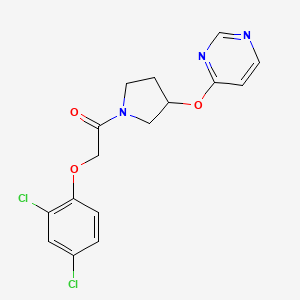

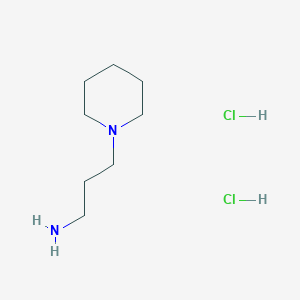

![molecular formula C18H19N3O2 B2354900 2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide CAS No. 339009-33-5](/img/structure/B2354900.png)

2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a methylating and formylating agent. Formylated products obtained by treating compounds with active methylene group and DMFDMA have proved to be very useful intermediates in the synthesis of heterocycles .

Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, similar compounds have been involved in [4+2] cycloaddition reactions . Also, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst .

Aplicaciones Científicas De Investigación

Synthesis, Crystal Structure, and Docking Study

2-[(dimethylamino)methylene]-N1,N3-diphenylmalonamide is involved in the synthesis of various biologically active compounds. For instance, it is used as a starting material in synthesizing derivatives carrying the biologically active sulfonamide moiety. These compounds have shown promising antimicrobial activity against various bacteria and fungi. The crystal structures of some of these compounds have been determined through X-ray crystallography, illustrating their molecular configuration and potential interactions with bacterial enzymes (Ghorab et al., 2017). Additionally, another study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, showing its potential as a cyclooxygenase-2 inhibitor through molecular docking studies (Al-Hourani et al., 2016).

Coordination Chemistry and Optical Studies

The compound also plays a role in the field of coordination chemistry and materials science. For example, it is used in the synthesis of phosphinoindene ligands, which display divergent isomerization behavior and find applications in rhodium(I) coordination chemistry (Cipot et al., 2003). Furthermore, it's involved in the synthesis of 2,5-substituted siloles, which are studied for their optical interactions with various metal cations, offering insights into the photophysical properties of these materials (Carroll & Braddock-Wilking, 2013).

Propiedades

IUPAC Name |

2-(dimethylaminomethylidene)-N,N'-diphenylpropanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21(2)13-16(17(22)19-14-9-5-3-6-10-14)18(23)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZNXAWOLXLJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

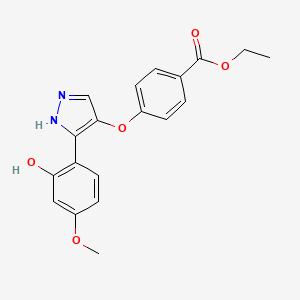

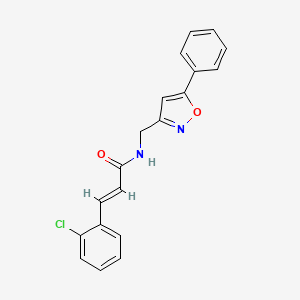

![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)

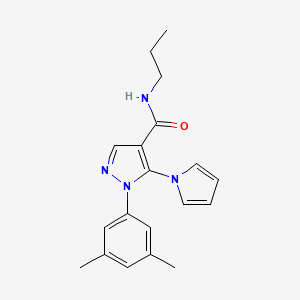

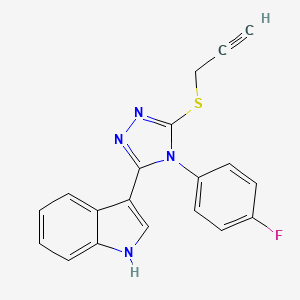

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)

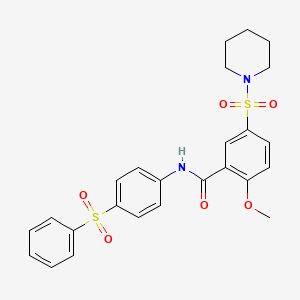

![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)

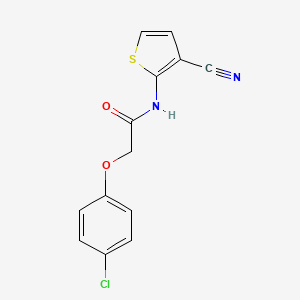

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)